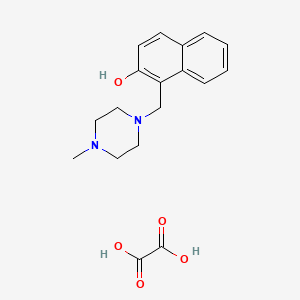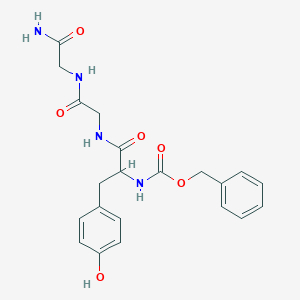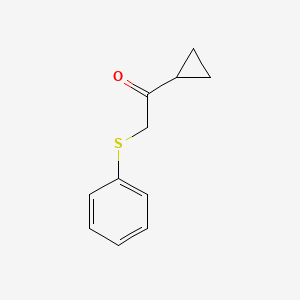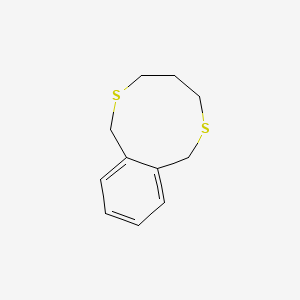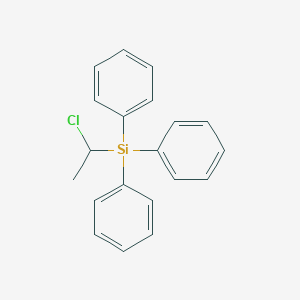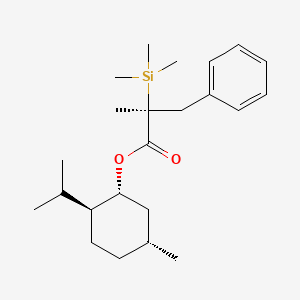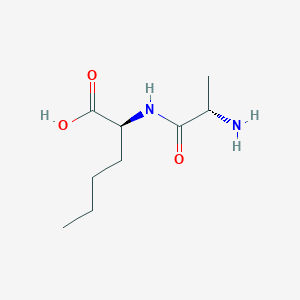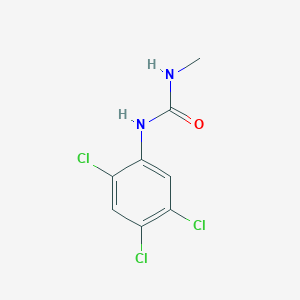
1-Methyl-3-(2,4,5-trichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(2,4,5-trichlorophenyl)urea is a chemical compound with the molecular formula C8H7Cl3N2O and a molecular weight of 253.517 g/mol . This compound is known for its unique structure, which includes a urea moiety attached to a trichlorophenyl group. It is utilized in various scientific research fields due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(2,4,5-trichlorophenyl)urea typically involves the reaction of 2,4,5-trichloroaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
1-Methyl-3-(2,4,5-trichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(2,4,5-trichlorophenyl)urea is employed in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(2,4,5-trichlorophenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(2,4,5-trichlorophenyl)urea can be compared with other similar compounds, such as:
1-Cyclohexyl-1-methyl-3-(2,4,5-trichlorophenyl)urea: This compound has a cyclohexyl group instead of a methyl group, leading to different chemical and biological properties.
1-Methyl-3-(2,4,6-trichlorophenyl)urea: The position of the chlorine atoms differs, which can affect the compound’s reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
56935-05-8 |
|---|---|
Molekularformel |
C8H7Cl3N2O |
Molekulargewicht |
253.5 g/mol |
IUPAC-Name |
1-methyl-3-(2,4,5-trichlorophenyl)urea |
InChI |
InChI=1S/C8H7Cl3N2O/c1-12-8(14)13-7-3-5(10)4(9)2-6(7)11/h2-3H,1H3,(H2,12,13,14) |
InChI-Schlüssel |
CBCJXXNRLFZKND-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


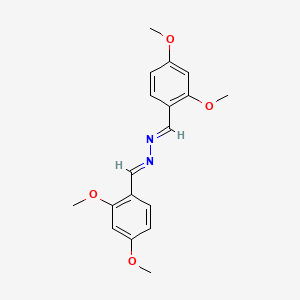

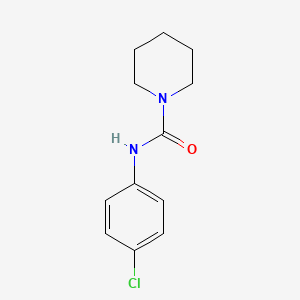
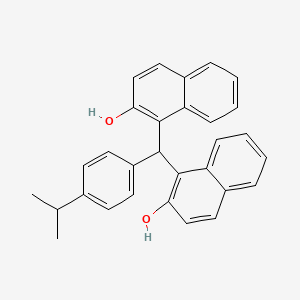
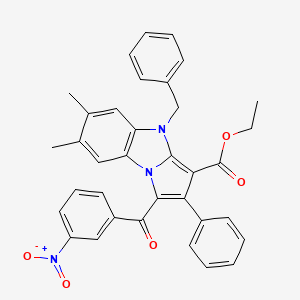
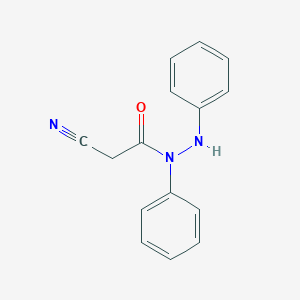
![N-[(E)-9-anthrylmethylidene]-3-bromoaniline](/img/structure/B15075107.png)
